
1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 It is a derivative of acetophenone, characterized by the presence of hydroxy, iodo, and methoxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one typically involves the iodination of 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: this compound can be converted to this compound.
Reduction: The product would be 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 1-(2-Hydroxy-5-amino-4-methoxyphenyl)ethan-1-one when using an amine.
Scientific Research Applications
1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Differently substituted, leading to variations in reactivity and biological activity.
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone:
Uniqueness
1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and may impart specific biological activities not seen in its non-iodinated counterparts.
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
1-(2-hydroxy-5-iodo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 |
InChI Key |
WTVLNMNSIRXQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
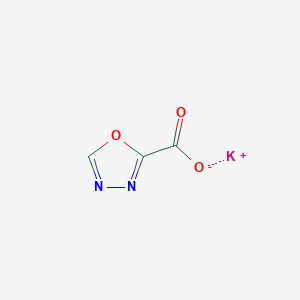

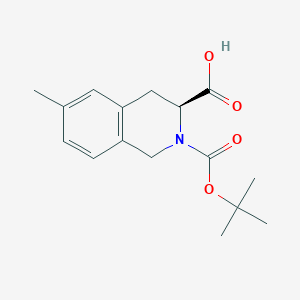
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
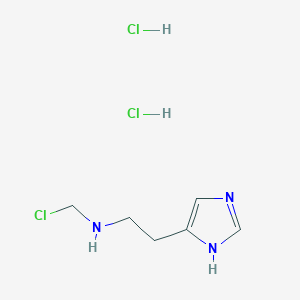

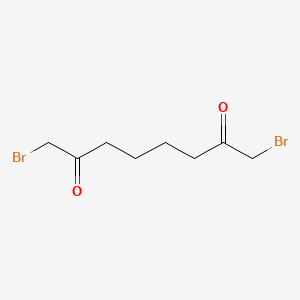
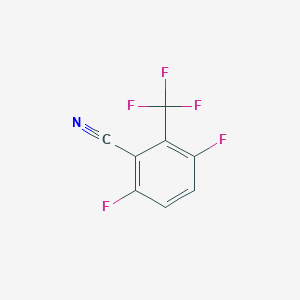

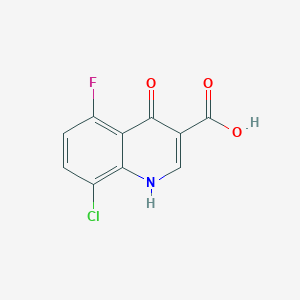

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)
